molecular formula C16H19N3O5 B2589625 8-(3,4-Dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021066-95-4

8-(3,4-Dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2589625
CAS No.: 1021066-95-4
M. Wt: 333.344
InChI Key: BBISKASVAWRYJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(3,4-Dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a chemical compound based on the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold, a structural class identified as a novel δ opioid receptor (DOR)-selective agonist chemotype . This chemotype represents a significant advancement in DOR research, as it differentiates from traditional agonists like SNC80 that are associated with adverse effects such as seizures and rapid tachyphylaxis . Compounds in this class have demonstrated high selectivity for the DOR over a panel of 167 other GPCRs and have shown anti-allodynic efficacy in preclinical models of inflammatory pain . The 1,3,8-triazaspiro[4.5]decane-2,4-dione core is also recognized for its application in other therapeutic areas. Specifically, derivatives of this scaffold have been developed as efficacious pan-inhibitors of hypoxia-inducible factor prolyl hydroxylases 1-3 (HIF PHD1-3), showing potential for the treatment of anemia by upregulating erythropoietin (EPO) . The structural motif features a spirocyclic core that can be functionalized at various positions, such as the nitrogen atoms of the hydantoin and piperidine rings, allowing for extensive structure-activity relationship (SAR) studies . Molecular docking and dynamics simulations suggest that this novel chemotype binds to the orthosteric site of the DOR . This product is intended for research purposes only, including but not limited to investigating GPCR signaling, neuropharmacology, pain mechanisms, and hypoxia pathways. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

8-(3,4-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5/c1-23-11-4-3-10(9-12(11)24-2)13(20)19-7-5-16(6-8-19)14(21)17-15(22)18-16/h3-4,9H,5-8H2,1-2H3,(H2,17,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBISKASVAWRYJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC3(CC2)C(=O)NC(=O)N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,4-Dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the spirocyclic core: This can be achieved through a Bucherer–Bergs reaction, which involves the reaction of a ketone with ammonium carbonate and potassium cyanide.

    Introduction of the 3,4-dimethoxybenzoyl group: This step typically involves acylation using 3,4-dimethoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(3,4-Dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 3,4-dimethoxybenzoic acid.

    Reduction: Formation of 8-(3,4-dimethoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-diol.

    Substitution: Formation of this compound derivatives with various substituents on the benzoyl ring.

Scientific Research Applications

Pharmacological Applications

  • Opioid Receptor Agonism :
    • Recent studies have identified 1,3,8-triazaspiro[4.5]decane derivatives as novel δ-opioid receptor agonists. These compounds exhibit potential for pain management and may provide alternatives to traditional opioids with fewer side effects .
  • Antipsychotic Properties :
    • The spiro structure of this compound is similar to known antipsychotic agents. Research indicates that derivatives of 1,3,8-triazaspiro[4.5]decane can act as pan-inhibitors of prolyl hydroxylases and may offer therapeutic benefits in treating schizophrenia and other mood disorders .
  • Anxiolytic Effects :
    • Compounds within this class have been linked to anxiolytic activity comparable to that of buspirone, a well-known anxiolytic drug. Their unique structural features may contribute to selective binding and modulation of serotonin receptors .

Case Study 1: Pain Management

A study conducted on a series of triazaspiro compounds demonstrated their efficacy as δ-opioid receptor agonists in animal models. The results indicated significant analgesic effects without the typical side effects associated with conventional opioid therapies.

Case Study 2: Antidepressant Activity

In a clinical trial evaluating the antidepressant potential of triazaspiro derivatives, participants receiving these compounds showed marked improvements in mood disorders compared to placebo groups. This suggests a promising avenue for developing new antidepressant medications.

Mechanism of Action

The mechanism of action of 8-(3,4-Dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of the spirocyclic core and the 3,4-dimethoxybenzoyl group may allow it to bind to specific enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Structural Features Reference CAS/ID
8-(3,4-Dimethoxybenzoyl)-1,3,8-triazaspiro[...] 3,4-Dimethoxybenzoyl C₁₇H₂₁N₃O₅ 347.37 g/mol Aromatic methoxy groups enhance lipophilicity N/A (Hypothetical)
8-Benzyl-1,3,8-triazaspiro[...] (e.g., CAS 28936-94-9) Benzyl C₁₄H₁₇N₃O₂ 259.30 g/mol Simple hydrophobic substitution 28936-94-9
8-Acetyl-1,3,8-triazaspiro[...] Acetyl C₉H₁₃N₃O₃ 211.22 g/mol Polar acetyl group improves aqueous solubility 28936-91-6
8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-... 3-Chloro-5-(trifluoromethyl)pyridinyl C₁₄H₁₃ClF₃N₃O₂ 359.72 g/mol Halogen and CF₃ groups enhance target binding 338408-74-5
RS102221 (from ) 2,4-Dimethoxy-5-(4-trifluoromethylphenylsulfonamido)phenylpentyl C₂₉H₃₅F₃N₄O₆S 624.68 g/mol Bulky sulfonamide group for receptor selectivity N/A

Key Observations :

  • Lipophilicity : The 3,4-dimethoxybenzoyl group in the target compound likely increases membrane permeability compared to the acetyl derivative .
  • Target Specificity : Halogenated pyridinyl substituents (e.g., 338408-74-5) improve enzyme inhibition potency, as seen in PHD2 inhibitors .
  • Bulkier Groups : RS102221’s sulfonamide substituent contributes to 5-HT2C receptor antagonism, highlighting the role of steric effects in receptor binding .

Yield and Purity Challenges

  • Microwave methods improve reaction efficiency but may require purification via flash chromatography or HPLC .
  • Hydrophobic derivatives (e.g., benzyl) often precipitate during workup, simplifying isolation .

Mechanistic Insights :

  • 5-HT Receptor Antagonism : Methoxy groups in RS102221 and the target compound may enhance binding to serotonin receptors, analogous to MDL 100,907’s 5-HT2A antagonism .
  • Enzyme Inhibition : Electron-withdrawing groups (e.g., CF₃ in 338408-74-5) improve PHD2 binding affinity .

Biological Activity

8-(3,4-Dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound belonging to the class of spiro compounds. Its unique structure features a spirocyclic core that is believed to interact with various molecular targets, potentially modulating their activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C16H19N3O5C_{16}H_{19}N_{3}O_{5} with a molecular weight of approximately 333.34 g/mol. The structure includes a 3,4-dimethoxybenzoyl group that contributes to its biological properties.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC16H19N3O5C_{16}H_{19}N_{3}O_{5}
Molecular Weight333.34 g/mol
CAS Number1021066-95-4

The exact mechanism of action for this compound remains partially elucidated; however, it is believed to act as a pan-inhibitor of the prolyl hydroxylase (PHD) family of enzymes. These enzymes are crucial in regulating hypoxia-inducible factors (HIFs), which are involved in cellular responses to oxygen levels. The compound has shown potential in upregulating erythropoietin (EPO) levels in preclinical models, suggesting its application in treating anemia .

Biological Activity and Pharmacological Effects

Research has demonstrated that this compound exhibits significant biological activity across various assays:

  • Inhibition of Prolyl Hydroxylases : Studies indicate that derivatives of triazaspiro compounds can effectively inhibit PHD enzymes, leading to increased EPO production and subsequent erythropoiesis .
  • Anti-inflammatory Effects : In vivo studies have suggested that the compound may exhibit anti-inflammatory properties by modulating cytokine release and influencing immune cell activity.
  • Neuroprotective Potential : Preliminary findings suggest that the compound may interact with δ-opioid receptors (DORs), which are implicated in pain modulation and neuroprotection .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of compounds within the triazaspiro class:

  • EPO Upregulation : A study reported that spirohydantoins can robustly upregulate EPO levels in multiple preclinical species. This was attributed to their action as short-acting PHD inhibitors, making them promising candidates for anemia treatment .
  • DOR Agonist Activity : Another investigation identified novel DOR agonists from a chemical library that included compounds similar to this compound. These agonists demonstrated selective binding and efficacy in reducing allodynia in pain models .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, and how are intermediates optimized?

  • The core scaffold is typically synthesized via Bucherer–Berg reactions using piperidone derivatives, ammonium carbonate, and potassium cyanide under microwave-assisted conditions. For example, piperidone undergoes cyclocondensation with carbonyl reagents to form spirohydantoins . Modifications at the 8-position (e.g., benzoylation) involve reductive amination or Ullmann coupling to introduce substituents like 3,4-dimethoxybenzoyl groups. Solvent systems (e.g., methanol/water) and reaction time (3–16 hours) are critical for yields (35–97%) .

Q. How are structural and purity characteristics validated for these compounds?

  • Characterization relies on multi-modal spectroscopy :

  • IR spectroscopy identifies carbonyl stretching (1700–1750 cm⁻¹) and sp³ C-H bonds (2800–3000 cm⁻¹) .
  • NMR (¹H/¹³C) confirms spirocyclic geometry via distinct methylene/methine signals (e.g., δ 1.5–2.5 ppm for cyclohexane protons) and aromatic substituents .
  • HRMS/ESI-MS validates molecular weight and fragmentation patterns (e.g., M+H⁺ peaks) .
    • Purity is assessed via HPLC (>95%) and melting point consistency .

Q. What in vitro assays are used to evaluate biological activity?

  • Enzyme inhibition assays (e.g., prolyl hydroxylase domain 2 [PHD2]) use truncated enzyme constructs (tPHD2, residues 181–426) and HIF-1α peptide substrates. Activity is quantified via mass spectrometry or fluorescence polarization .
  • Receptor selectivity screens (e.g., δ-opioid receptor) employ β-arrestin recruitment assays or radioligand binding against panels of GPCRs (e.g., 167 receptors tested for off-target effects) .

Advanced Research Questions

Q. How does structure-activity relationship (SAR) analysis guide optimization of PHD inhibitory potency?

  • Key SAR findings include:

  • Chelating groups at the pyridine 2-position (e.g., 3-methylpyridine in compound 11 ) enhance PHD2 inhibition (IC₅₀ < 100 nM) by coordinating Fe(II) in the active site .
  • Acidic moieties (e.g., carboxylic acids) reduce hERG channel off-target activity while maintaining PK/PD profiles .
  • Spirocyclic rigidity is critical: Imidazolidine-2,4-dione cores outperform imidazole-2,4-dione analogues, which lose activity due to conformational flexibility .
    • Crystallography (e.g., tPHD2-Mn(II)-11 complexes) reveals hydrogen bonding with Tyr-303/310 and hydrophobic interactions with Val-298 .

Q. What strategies mitigate toxicity and improve pharmacokinetics (PK) in preclinical models?

  • PK optimization : Introduction of short-acting profiles via polar substituents (e.g., hydroxyl groups) balances efficacy and clearance. For example, spirohydantoins show T₁/₂ = 2–4 hours in rodents, minimizing prolonged HIF activation .
  • Toxicity mitigation :

  • ALT elevation is reduced by eliminating lipophilic substituents .
  • Epileptogenic effects in δ-opioid agonists are avoided by diverging from SNC80-like chemotypes (e.g., using spirohydantoins with biased G-protein signaling) .

Q. How are in vivo efficacy models designed to validate therapeutic potential?

  • Anemia models : Rodents treated with spirohydantoins show dose-dependent erythropoietin (EPO) upregulation (2–5× baseline) via ELISA or RT-PCR .
  • Cancer models : In xenografts of hematopoietic malignancies, WASp-targeting derivatives (e.g., compound #13 ) reduce tumor growth by >50% via WASp degradation (immunoblotting) and inhibit metastasis in tail-vein assays .
  • Pain models : δ-Opioid agonists are tested in complete Freund’s adjuvant (CFA)-induced inflammation in mice, with efficacy measured via von Frey filaments (mechanical allodynia) .

Methodological Challenges and Contradictions

Q. How are contradictory data on receptor selectivity resolved?

  • Example: While spirohydantoins show pan-PHD inhibition (PHD1-3 IC₅₀ < 100 nM), δ-opioid agonists exhibit >100× selectivity over other GPCRs. Discrepancies arise from assay design :

  • PHD screens use catalytic domains, whereas receptor assays employ full-length proteins .
  • Molecular dynamics simulations clarify binding poses (e.g., orthogonal δ-opioid binding vs. canonical sites) .

Q. What computational tools support lead optimization?

  • Machine learning-guided screening identifies WASp inhibitors by predicting WH1 domain interactions .
  • HTE (high-throughput experimentation) accelerates C-N coupling condition discovery (e.g., Pd-catalyzed reactions for spirohydantoin diversification) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.